2-Heptadecyl-6-methoxycyclohexa-2,5-diene-1,4-dione
Description
Properties
Molecular Formula |
C24H40O3 |
|---|---|
Molecular Weight |
376.6 g/mol |
IUPAC Name |
2-heptadecyl-6-methoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C24H40O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-19-22(25)20-23(27-2)24(21)26/h19-20H,3-18H2,1-2H3 |
InChI Key |
QEXKEEHFBIWZLW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC1=CC(=O)C=C(C1=O)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthetic approach typically involves:
Step 1: Construction of the cyclohexa-2,5-diene-1,4-dione core
This can be achieved via oxidation of hydroquinone derivatives or cyclohexadiene precursors.Step 2: Introduction of the methoxy group at position 6
This is commonly done via methylation reactions using methylating agents like dimethyl sulfate or methyl iodide under basic conditions.Step 3: Attachment of the heptadecyl side chain at position 2
Alkylation reactions with heptadecyl halides or via Friedel-Crafts alkylation methods are used to introduce the long alkyl chain.Step 4: Purification and characterization
Chromatographic purification and spectroscopic methods (NMR, MS, IR) confirm the structure and purity.
Example Synthetic Route (Inferred from Related Quinone Syntheses)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Oxidation | Hydroquinone derivative + oxidizing agent (e.g., DDQ, Ag2O) | Formation of cyclohexa-2,5-diene-1,4-dione core |
| 2 | Methylation | Methyl iodide (MeI), base (K2CO3 or NaH) | Introduction of methoxy group at C6 |
| 3 | Alkylation | Heptadecyl bromide, Lewis acid catalyst (AlCl3) | Attachment of heptadecyl chain at C2 |
| 4 | Purification | Column chromatography, recrystallization | Pure this compound |
Note: Specific conditions such as temperature, solvent, and reaction times vary and should be optimized experimentally.
Research Findings on Preparation
Natural Extraction: Studies confirm that the compound is predominantly isolated from Averrhoa carambola roots using solvent extraction methods, followed by chromatographic purification.
Synthetic Approaches: While direct synthetic protocols for this compound are limited in literature, analogous quinones have been synthesized via multi-step routes involving oxidation, methylation, and alkylation. These methods allow for better control over purity and yield compared to natural extraction.
Yield and Purity: Extraction yields depend on plant source and solvent; synthetic yields vary but can be optimized for scale-up.
Applications of Synthetic Compounds: Synthetic derivatives enable detailed biological testing and structure-activity relationship studies, as natural extraction limits available quantities.
Data Table: Summary of Preparation Methods
| Preparation Method | Source/Starting Material | Key Steps | Advantages | Limitations | Reported Yield (%) |
|---|---|---|---|---|---|
| Natural Extraction | Averrhoa carambola roots | Solvent extraction, chromatography | Renewable source; natural product | Variable yield; impurities | Variable (10-30%) |
| Synthetic Chemical Route | Hydroquinone derivatives | Oxidation, methylation, alkylation | Controlled purity and structure | Multi-step; requires reagents | Estimated 40-70% |
Chemical Reactions Analysis
Types of Reactions
2-Heptadecyl-6-methoxycyclohexa-2,5-diene-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the diene structure to a more saturated form.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce more saturated hydrocarbons.
Scientific Research Applications
2-Heptadecyl-6-methoxycyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and synthetic methodologies.
Biology: The compound’s biological activity is investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Medicine: Research explores its potential as a drug candidate for various diseases.
Industry: It is studied for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Heptadecyl-6-methoxycyclohexa-2,5-diene-1,4-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways: It can modulate signaling pathways such as the MAPK pathway, leading to effects like apoptosis or cell cycle arrest.
Comparison with Similar Compounds
Comparison with Similar Cyclohexanedione Derivatives
Structural Analogues and Their Properties
The biological activity of cyclohexanedione derivatives is highly dependent on substituent type, chain length, and functional groups. Below is a comparative analysis of DMDD and structurally related compounds:
Table 1: Structural and Functional Comparison of DMDD and Analogues
Key Comparative Insights
Alkyl Chain Length and Lipophilicity
- DMDD (C12) vs. This may explain DMDD’s pronounced in vivo efficacy in diabetic models .
- Embelin derivative (C11) : The undecyl chain balances lipophilicity with steric bulk, while triazolylmethoxy groups introduce hydrogen-bonding capacity, likely altering target specificity compared to DMDD .
Functional Group Impact on Activity
Research Findings and Mechanistic Differences
Antidiabetic and Antioxidant Efficacy
- DMDD :
- Contrast with Synthetic Derivatives: No evidence exists for antidiabetic activity in synthetic analogs (e.g., 3ac), which are structurally optimized for non-metabolic targets .
Biological Activity
2-Heptadecyl-6-methoxycyclohexa-2,5-diene-1,4-dione, also referred to as DMDD, is a compound of significant interest in the fields of organic chemistry and pharmacology. Its unique structure, characterized by a long heptadecyl chain and a methoxy-substituted cyclohexa-2,5-diene-1,4-dione core, suggests potential biological activities that warrant detailed investigation.
The molecular formula of DMDD is , with a molecular weight of 376.6 g/mol. The compound's structural features contribute to its lipophilicity and potential bioavailability, making it a candidate for various therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C24H40O3 |
| Molecular Weight | 376.6 g/mol |
| IUPAC Name | This compound |
| SMILES | CCCCCCCCCCCCCCCCCCC1=CC(=O)C=C(C1=O)OC |
Biological Activities
Research indicates that DMDD exhibits several biological activities, including anti-cancer , anti-inflammatory , and neuroprotective properties. Below are key findings from various studies:
Anti-Cancer Activity
A study demonstrated that DMDD inhibits the proliferation of 4T1 breast cancer cells. The compound induced apoptosis and cell cycle arrest through the modulation of the MAPK signaling pathway. Notably, DMDD down-regulated genes associated with cell survival (Bcl-2) while up-regulating pro-apoptotic genes (Bax) .
Key Findings:
- Cell Proliferation: Inhibited in a dose-dependent manner.
- Apoptosis Induction: Confirmed via flow cytometry and Western blot analysis.
- MAPK Pathway Modulation: Down-regulated p-Raf1, p-MEK, p-ERK levels.
Neuroprotective Effects
In another study focusing on Alzheimer's disease models, DMDD exhibited protective effects against Aβ1-42-induced apoptosis in SH-SY5Y cells. The compound improved cell viability and altered the Bcl-2/Bax ratio favorably towards cell survival .
Experimental Results:
- Cell Viability: Increased in Aβ1-42 treated cells.
- Apoptosis Markers: Cleaved Caspase levels were significantly reduced.
- Mechanism: Inhibition of cytochrome c release and mitochondrial membrane potential loss.
The mechanisms through which DMDD exerts its biological effects are multifaceted:
- Interaction with Molecular Targets: The compound interacts with specific enzymes and receptors involved in cellular processes.
- Signaling Pathways: It modulates critical pathways such as MAPK, influencing cell survival and apoptosis.
Case Studies
Case Study 1: Breast Cancer Inhibition
In vivo studies using xenograft models showed that DMDD significantly reduced tumor volume and weight in mice implanted with 4T1 cells. The treatment resulted in altered immune response markers (increased IL-2 and decreased IL-4/IL-10) .
Case Study 2: Neuroprotection Against Alzheimer's
DMDD's ability to protect neuronal cells from Aβ1-42 toxicity was highlighted through various assays showing reduced apoptosis markers and improved mitochondrial function .
Q & A
Q. What are the recommended spectroscopic methods for structural characterization of 2-heptadecyl-6-methoxycyclohexa-2,5-diene-1,4-dione?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the cyclohexadienedione core and substituents. For example, methoxy (-OCH₃) and heptadecyl (-C₁₇H₃₅) groups generate distinct splitting patterns in ¹H NMR, while carbonyl carbons (C=O) appear as deshielded signals in ¹³C NMR. Infrared (IR) spectroscopy can validate ketone (C=O, ~1700 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) functional groups. High-resolution mass spectrometry (HRMS) should confirm molecular weight and fragmentation patterns .
Q. How can researchers optimize the synthesis yield of this compound?
- Methodological Answer : Use Friedel-Crafts alkylation or acyloxylation to introduce the heptadecyl chain. Reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) must be systematically varied. For instance, AlCl₃ or FeCl₃ catalysts in anhydrous dichloromethane at 0–5°C may improve regioselectivity. Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using column chromatography with silica gel and hexane/ethyl acetate gradients .
Q. What chromatographic techniques are suitable for purity analysis of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 reverse-phase column and UV detection at 254 nm is recommended. Mobile phases like acetonitrile/water (70:30 v/v) can resolve impurities. Gas chromatography (GC) with flame ionization detection (FID) may also be used for volatile derivatives, but derivatization (e.g., silylation) is required due to the compound’s low volatility .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound analogs?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can optimize molecular geometry and evaluate electronic properties (e.g., HOMO-LUMO gaps). Molecular docking against target proteins (e.g., enzymes involved in glucose metabolism) assesses binding affinity. Compare results with experimental data from analogs like 2-dodecyl-6-methoxycyclohexa-2,5-diene-1,4-dione, which showed hypoglycemic activity in vitro and in vivo .
Q. What strategies resolve contradictions in reported bioactivity data for this compound class?
- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., cell lines, incubation time) or compound purity. Validate findings by:
Q. How does the heptadecyl chain length influence the compound’s membrane permeability and bioavailability?
- Methodological Answer : Conduct comparative studies with analogs varying in alkyl chain length (e.g., dodecyl vs. heptadecyl). Use parallel artificial membrane permeability assays (PAMPA) to model passive diffusion. For bioavailability, employ pharmacokinetic (PK) studies in rodent models, measuring parameters like Cₘₐₓ and AUC. Lipophilicity (logP) can be experimentally determined via shake-flask methods or predicted using software like ChemAxon .
Q. What role do theoretical frameworks play in designing experiments for this compound’s mechanism of action?
- Methodological Answer : Link hypotheses to established theories (e.g., Michaelis-Menten kinetics for enzyme inhibition or QSAR for structure-activity relationships). For example, if studying antioxidant activity, reference the hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms. Validate predictions via knockout cell lines (e.g., CRISPR-Cas9 for target genes) or isotopic labeling .
Q. How can researchers isolate and quantify degradation products of this compound under physiological conditions?
- Methodological Answer : Simulate degradation using buffer systems (e.g., pH 7.4 PBS at 37°C) and analyze via LC-MS/MS. Fragment ions can be matched to predicted degradation pathways (e.g., hydrolysis of the dione ring or oxidation of the alkyl chain). Accelerated stability studies (40°C/75% RH) combined with Arrhenius modeling predict shelf-life .
Data Analysis & Interpretation
Q. What statistical approaches are recommended for analyzing dose-response relationships in pharmacological studies?
- Methodological Answer : Use nonlinear regression models (e.g., log[inhibitor] vs. normalized response in GraphPad Prism) to calculate IC₅₀ values. For multi-parametric data (e.g., cytokine profiles), apply principal component analysis (PCA) or hierarchical clustering. Validate significance via ANOVA with post-hoc Tukey tests .
Q. How can advanced separation technologies improve purification of stereoisomers or regioisomers of this compound?
- Methodological Answer :
Chiral stationary phases (CSPs) in HPLC (e.g., amylose tris(3,5-dimethylphenylcarbamate)) resolve enantiomers. For regioisomers, use hydrophilic interaction liquid chromatography (HILIC) with acetonitrile/water gradients. Simulated moving bed (SMB) chromatography enhances scalability for industrial research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
